5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol
Description
Properties
CAS No. |
17005-48-0 |
|---|---|
Molecular Formula |
C10H16N2OS |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
6-methyl-5-(3-methylbutyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C10H16N2OS/c1-6(2)4-5-8-7(3)11-10(14)12-9(8)13/h6H,4-5H2,1-3H3,(H2,11,12,13,14) |
InChI Key |
UZPPDSZWSKASDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation
The core pyrimidine structure can be synthesized through various well-established methods, including:
- Condensation reactions between amidines and β-dicarbonyl compounds
- Cyclization of urea/thiourea derivatives with appropriate β-keto esters
- Transformation of existing pyrimidine compounds through functionalization reactions
For 2-mercaptopyrimidine derivatives specifically, thiourea is frequently used as a starting material in condensation reactions with suitable β-dicarbonyl compounds, resulting in the direct incorporation of the mercapto group at position 2 during ring formation.
Key Intermediates in Mercaptopyrimidine Synthesis
Several critical intermediates feature prominently in the synthesis of mercaptopyrimidine derivatives:
- Acetamidine or other amidine salts
- Thiourea and its derivatives
- β-Dicarbonyl compounds (malonic esters, acetoacetates)
- Formamide derivatives for ring closure
These intermediates can be combined strategically to construct the pyrimidine ring with the desired substitution pattern.
Synthetic Routes for 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol
Based on established methodologies for similar compounds, several synthetic routes can be proposed for the preparation of 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol. Each approach offers distinct advantages and challenges.
Route A: Thiourea Condensation Method
This approach involves the condensation of thiourea with an appropriate β-keto ester containing the isopentyl and methyl substituents.
Step 1 : Preparation of the β-keto ester intermediate
The synthesis begins with the preparation of methyl 3-isopentyl-2-methyl-3-oxopropanoate through a Claisen condensation reaction.
Step 2 : Cyclization with thiourea
The β-keto ester is then reacted with thiourea in the presence of a base (typically sodium methoxide or ethoxide) to form the pyrimidine ring with the mercapto group at position 2.
Step 3 : Hydrolysis and workup
The resulting ester is hydrolyzed under acidic conditions to yield the final 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol compound.
The reaction can be represented as follows:
Methyl 3-isopentyl-2-methyl-3-oxopropanoate + Thiourea → 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol
Route B: From 2-Amino-4-methylpyrimidine Derivatives
An alternative approach involves the functionalization of a pre-formed pyrimidine structure:
Step 1 : Preparation of 2-amino-4-hydroxy-6-methylpyrimidine
This intermediate can be synthesized from the reaction of acetamidine hydrochloride with dimethyl malonate in the presence of sodium methoxide.
Step 2 : Introduction of the isopentyl group
The isopentyl group is introduced at position 5 through alkylation with isopentyl halide in the presence of a strong base.
Step 3 : Conversion of the amino group to a mercapto group
The amino group at position 2 is converted to a mercapto group through diazotization followed by reaction with appropriate sulfur reagents (e.g., potassium ethyl xanthate, followed by hydrolysis).
Route C: Dimethyl Malonate Method
This route utilizes dimethyl malonate as a key building block:
Step 1 : Preparation of a substituted dimethyl malonate
Dimethyl malonate is alkylated with isopentyl bromide in the presence of sodium hydride to introduce the isopentyl substituent.
Step 2 : Condensation with acetamidine
The alkylated malonate is reacted with acetamidine hydrochloride in methanol with sodium methoxide to form the pyrimidine ring.
Detailed Reaction Conditions and Parameters
Route A: Optimized Conditions
Based on related pyrimidine syntheses, the following reaction conditions are recommended for the thiourea condensation route:
Table 1: Reaction Conditions for Thiourea Condensation Method
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Ethanol or n-butanol | Higher boiling solvent improves yield |
| Base | Sodium methoxide (28% in methanol) | 2.5-4.5 equiv. relative to β-keto ester |
| Temperature | 105-110°C | Critical for complete cyclization |
| Reaction Time | 4-5 hours | Longer times may lead to degradation |
| Catalyst | None required | - |
| Workup pH | Acidic (pH 1-2) | Facilitates crystallization |
| Purification | Recrystallization from ethanol | Typically yields >80% pure product |
The reaction requires careful temperature control, as reported for similar pyrimidine syntheses. Yields of 80-85% have been achieved for analogous mercaptopyrimidine compounds under these conditions.
Analysis of Structure-Reactivity Relationships
The introduction of the isopentyl group at position 5 presents specific challenges due to steric hindrance. Based on studies with related compounds, the following observations can be made:
- The isopentyl group affects the electron density of the pyrimidine ring, potentially altering reactivity at other positions
- The presence of the methyl group at position 6 may influence the regioselectivity of substitution reactions
- The mercapto group at position 2 exhibits both nucleophilic and electrophilic properties, allowing for further functionalization
These factors must be considered when designing and optimizing the synthetic route.
Mechanistic Considerations in the Synthesis
Pyrimidine Ring Formation Mechanism
The formation of the pyrimidine ring through the thiourea condensation method involves several key steps:
- Initial nucleophilic attack : The enolate form of the β-keto ester attacks the carbon of the thiourea
- Cyclization : Intramolecular nucleophilic attack by the nitrogen of thiourea on the carbonyl carbon
- Dehydration : Elimination of water to form the pyrimidine ring
- Tautomerization : Establishment of aromaticity through proton transfer
This mechanism is supported by studies on similar pyrimidine derivatives and explains the regioselectivity observed in the reaction.
Factors Affecting Mercapto Group Stability
The mercapto group in 2-mercaptopyrimidines exists in a tautomeric equilibrium between the thiol and thione forms. This equilibrium significantly influences the compound's reactivity:
- In basic conditions, the thiolate anion predominates, increasing nucleophilicity
- In acidic conditions, the thione form is favored, affecting the compound's solubility
- Oxidative conditions may lead to disulfide formation or other side reactions
Understanding these factors is crucial for developing effective purification strategies and handling procedures.
Purification and Characterization
Purification Techniques
Effective purification of 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol can be achieved through:
Analytical Characterization
Confirmation of successful synthesis and structural verification can be performed using:
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Characteristic signals for isopentyl CH₂ groups (δ 0.9-1.5 ppm), methyl group (δ ~2.2 ppm), SH proton (δ ~2.4 ppm, D₂O exchangeable) |
| ¹³C NMR | Signals for pyrimidine carbons (C-2 at ~180 ppm, C-4 at ~162 ppm, C-5 at ~90 ppm, C-6 at ~166 ppm) |
| IR Spectroscopy | Characteristic bands for N-H stretching (3300-3500 cm⁻¹), C=S stretching (1100-1200 cm⁻¹), C=N stretching (1600-1650 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 212, with characteristic fragmentation patterns |
| Elemental Analysis | Consistent with C₁₀H₁₆N₂OS composition |
These analytical data provide comprehensive confirmation of the structural identity and purity of the synthesized compound.
Optimization Strategies and Scaling Considerations
Yield Optimization
Several strategies can be employed to maximize the yield of 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol:
- Temperature control : Maintaining precise temperature ranges during critical reaction steps
- Solvent selection : Using anhydrous solvents to prevent side reactions
- Reaction time optimization : Monitoring by TLC to determine optimal reaction completion
- Catalyst exploration : Testing various bases (K₂CO₃, Et₃N) as alternatives to sodium methoxide
Scale-Up Considerations
When scaling up the synthesis for larger production, several factors require attention:
- Heat transfer : Larger reaction volumes may require modified heating/cooling strategies
- Mixing efficiency : Ensuring homogeneous reaction conditions throughout
- Safety parameters : Particular attention to exothermic steps and potentially hazardous reagents
- Waste management : Implementing greener alternatives where possible
For industrial-scale production, continuous flow chemistry approaches may offer advantages over batch processes in terms of efficiency and safety.
Comparative Analysis of Synthesis Methods
Efficiency Comparison
Table 3: Comparison of Synthetic Routes
| Parameter | Route A (Thiourea Condensation) | Route B (From 2-Amino-4-methylpyrimidine) | Route C (Dimethyl Malonate Method) |
|---|---|---|---|
| Overall Yield | 75-85% | 65-75% | 70-80% |
| Number of Steps | 3 | 4 | 4 |
| Reaction Time | Moderate (8-10h total) | Long (>24h total) | Moderate (12-15h total) |
| Reagent Cost | Moderate | High | Moderate |
| Scalability | Good | Moderate | Good |
| Technical Difficulty | Moderate | High | Moderate |
Based on this analysis, Route A offers the most practical approach for general laboratory synthesis, while Route C may be preferable for larger-scale operations due to the availability and cost of starting materials.
Green Chemistry Considerations
From an environmental perspective, these synthetic routes can be further optimized by:
- Replacing conventional heating with microwave irradiation to reduce reaction times and energy consumption
- Exploring aqueous reaction media to minimize organic solvent usage
- Investigating catalytic approaches to reduce reagent quantities
- Implementing solvent recycling protocols for larger-scale operations
Recent advances in pyrimidine synthesis have demonstrated that microwave-assisted methods can significantly reduce reaction times while maintaining or improving yields for similar compounds.
Chemical Reactions Analysis
Types of Reactions
5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The hydroxyl group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups.
Scientific Research Applications
5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups
Key Observations :
- Position 2 : The mercapto group in the target compound contrasts with the thioxo group in (a thione) and the isopropyl group in . Thiones (S=O) are less nucleophilic than thiols (-SH), which may limit their reactivity in disulfide formation .
- Position 5: The isopentyl chain (branched C₅) in the target compound enhances lipophilicity compared to the linear butyl group in and the iodo substituent in .
- Position 6 : Methoxymethyl in improves solubility due to its ether oxygen, unlike the methyl group in the target compound and .
Physicochemical Properties
Table 2: Inferred Properties Based on Substituents
Analysis :
- The target compound’s isopentyl group increases hydrophobicity, favoring lipid bilayer penetration, while the methoxymethyl in balances lipophilicity and solubility .
- The iodo substituent in offers opportunities for cross-coupling reactions but reduces solubility .
- The thione group in may engage in tautomerism or serve as a hydrogen-bond acceptor, unlike the thiol in the target compound .
Biological Activity
5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure consists of a pyrimidine ring substituted with an isopentyl group and a thiol group. The presence of these functional groups is believed to contribute to its biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol. Research indicates that compounds with similar structures exhibit significant inhibition against various viruses.
Case Study: Antiviral Efficacy
A study on related pyrimidine derivatives showed that certain compounds demonstrated effective antiviral activity against RNA viruses, with IC50 values in low micromolar ranges. For instance, derivatives exhibiting electron-withdrawing groups significantly enhanced their efficacy against viral replication mechanisms such as IMP dehydrogenase inhibition .
| Compound | Virus Targeted | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol | DENV-2 | TBD | IMPDH inhibition |
| Related Compound A | HCV | 0.35 | RNA polymerase inhibition |
| Related Compound B | Influenza A | 0.26 | Viral replication interference |
Antibacterial Activity
The antibacterial properties of 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol have also been investigated. Thiazole and thiazolidinone derivatives have shown promise in combating resistant bacterial strains.
Case Study: Antibacterial Efficacy
In a comparative study, various thiazole derivatives were tested against multiple bacterial strains, including MRSA and E. coli. The results indicated that compounds with similar structural features to 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol exhibited superior antibacterial activity compared to traditional antibiotics .
| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol | MRSA | TBD | High |
| Thiazole Derivative A | E. coli | 10 | Moderate |
| Thiazole Derivative B | P. aeruginosa | 5 | High |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has garnered attention, particularly their ability to inhibit tumor growth.
Case Study: Anticancer Mechanisms
Research indicates that compounds similar to 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
| Compound | Cancer Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol | Breast Cancer | TBD | Apoptosis induction |
| Related Compound C | Lung Cancer | 15.7 | Cell cycle arrest |
| Related Compound D | Leukemia | 8.9 | Caspase activation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-isopentyl-2-mercapto-6-methylpyrimidin-4-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, the mercapto group (-SH) can be introduced via thiourea under basic conditions, while the isopentyl chain may require alkylation using isopentyl bromide. Optimization involves varying temperature (60–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst (e.g., K₂CO₃). Purity is enhanced via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane:ethyl acetate gradient) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of pyrimidine protons).
- FT-IR : Confirm -SH (2500–2600 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystalline) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : Solubility is pH-dependent due to hydroxyl and thiol groups. Test in DMSO (for stock solutions) and aqueous buffers (pH 2–10). Stability studies should monitor degradation via HPLC under light, heat (40–80°C), and oxidizing conditions (e.g., H₂O₂). Use argon/vacuum for storage to prevent oxidation of the thiol group .
Q. How can researchers screen for preliminary biological activity (e.g., antimicrobial or enzyme inhibition)?
- Methodological Answer :
- Antimicrobial Assays : Use agar dilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Enzyme Inhibition : Test against target enzymes (e.g., dihydrofolate reductase) using spectrophotometric assays (NADH depletion at 340 nm). Include positive controls (e.g., trimethoprim) and triplicate runs .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Standardize Assays : Control variables like cell passage number, serum concentration, and incubation time.
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors (e.g., solvent effects) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., docking studies)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., bacterial DNA gyrase).
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. Validate with MM-PBSA free-energy calculations.
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of pyrimidine derivatives?
- Methodological Answer :
- Factorial Design : Vary substituents (e.g., alkyl chain length, halogenation) using a 2³ factorial matrix to assess main/interaction effects.
- CoMFA/CoMSIA : Perform 3D-QSAR to correlate steric/electronic fields with activity .
Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolite identification?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
